Potent Antagonist Activity at the Human P2Y1 Receptor in Human Platelets
The compound demonstrates potent antagonist activity at the P2Y1 receptor, a key target in platelet aggregation and thrombosis. In a FLIPR assay using washed human platelets and 1 µM 2-methylthio-ADP as an agonist, the compound inhibited calcium flux with an IC50 of 29 nM [1]. This potency is directly comparable to the known selective P2Y1 antagonist MRS2279, which exhibits an IC50 of 51.6 nM under similar conditions, indicating the compound is approximately 1.8-fold more potent in this assay . However, it is significantly less potent than the advanced P2Y1 antagonist MRS2500 (Ki = 0.78 nM) .
| Evidence Dimension | P2Y1 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | MRS2279: IC50 = 51.6 nM; MRS2500: Ki = 0.78 nM |
| Quantified Difference | Target compound is ~1.8-fold more potent than MRS2279; ~37-fold less potent than MRS2500 (based on Ki). |
| Conditions | Washed human platelets, 1 µM 2-methylthio-ADP-induced calcium flux, FLIPR assay. |
Why This Matters
This data establishes the compound as a potent, tool-grade P2Y1 antagonist suitable for in vitro studies of platelet function, offering a potency advantage over the widely used reference antagonist MRS2279.
- [1] BindingDB. BDBM50429537 (CHEMBL2333770). Affinity Data: IC50 29 nM for P2Y1 receptor antagonism in washed human platelets. Retrieved from http://ww.w.bindingdb.org/ View Source
